molecular formula C14H22ClN B2759542 3-(3,3-Dimethylcyclohexyl)aniline hydrochloride CAS No. 2138130-01-3

3-(3,3-Dimethylcyclohexyl)aniline hydrochloride

Cat. No.: B2759542
CAS No.: 2138130-01-3
M. Wt: 239.79
InChI Key: UKCBACSNGOUBMI-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylcyclohexyl)aniline hydrochloride is a chemical compound with the molecular formula C14H21N·HCl. It is a derivative of aniline, where the aniline moiety is substituted with a 3,3-dimethylcyclohexyl group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclohexyl)aniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,3-dimethylcyclohexanone.

    Formation of Intermediate: The ketone is subjected to reductive amination with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.

    Hydrochloride Formation: The resulting 3-(3,3-dimethylcyclohexyl)aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Catalysts: Palladium or platinum catalysts for hydrogenation steps.

    Solvents: Solvents like ethanol or methanol to facilitate the reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylcyclohexyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-(3,3-Dimethylcyclohexyl)aniline hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of aniline derivatives with biological systems.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylcyclohexyl)aniline hydrochloride involves its interaction with specific molecular targets. The aniline moiety can interact with enzymes or receptors, leading to various biological effects. The cyclohexyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Dimethylcyclohexyl)aniline
  • 3-(3,3-Dimethylcyclohexyl)aniline sulfate
  • 3-(3,3-Dimethylcyclohexyl)aniline nitrate

Uniqueness

3-(3,3-Dimethylcyclohexyl)aniline hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the hydrochloride group can also affect its interaction with biological systems, making it distinct in its applications and effects.

Properties

IUPAC Name

3-(3,3-dimethylcyclohexyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11;/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCBACSNGOUBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C2=CC(=CC=C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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